2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “PMID25666693-Compound-44” is a bicyclic macrocyclic peptide that acts as a potent inhibitor of the proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant promise in preclinical studies due to its high potency and oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID25666693-Compound-44” involves a series of complex organic reactionsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of “PMID25666693-Compound-44” typically involves large-scale organic synthesis techniques. These methods are designed to ensure consistency, scalability, and cost-effectiveness. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
“PMID25666693-Compound-44” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups that may enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially altering the compound’s bioactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions are typically derivatives of “PMID25666693-Compound-44” with modified functional groups. These derivatives are often evaluated for their potential to exhibit improved pharmacological properties .
Scientific Research Applications
“PMID25666693-Compound-44” has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrocyclic peptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate the role of PCSK9 in cholesterol metabolism and cardiovascular diseases.
Medicine: Preclinical studies have shown its potential as a therapeutic agent for lowering low-density lipoprotein (LDL) cholesterol levels.
Industry: The compound’s unique properties make it a candidate for the development of new cholesterol-lowering drugs
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-44” involves its binding to PCSK9, thereby inhibiting the interaction between PCSK9 and low-density lipoprotein receptors (LDLR). This inhibition prevents the degradation of LDLR, leading to increased clearance of LDL cholesterol from the bloodstream. The molecular targets and pathways involved include the PCSK9-LDLR axis, which plays a crucial role in cholesterol homeostasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “PMID25666693-Compound-44” include other PCSK9 inhibitors such as alirocumab and evolocumab. These compounds also target PCSK9 but differ in their molecular structures and modes of administration.
Uniqueness
“PMID25666693-Compound-44” is unique due to its bicyclic macrocyclic structure, which confers high potency and oral bioavailability. Unlike some other PCSK9 inhibitors that require injection, this compound can be administered orally, making it more convenient for patients .
Properties
Molecular Formula |
C24H25F4N3O2 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide |
InChI |
InChI=1S/C24H25F4N3O2/c1-14(2)16-5-4-6-19(9-16)31-20(11-22(30-31)24(26,27)28)12-29-23(33)15(3)17-7-8-18(13-32)21(25)10-17/h4-11,14-15,32H,12-13H2,1-3H3,(H,29,33) |
InChI Key |
WEWXHMWEKISRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)CNC(=O)C(C)C3=CC(=C(C=C3)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.